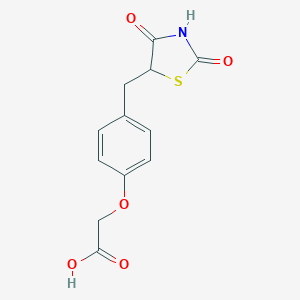

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Description

Properties

IUPAC Name |

2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAASESEPRXRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462405 | |

| Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179087-93-5 | |

| Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a molecule of significant interest in medicinal chemistry. As a member of the thiazolidinedione class of compounds, it holds potential as a modulator of peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the development of treatments for type 2 diabetes and other metabolic disorders.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, characterization data, and insights into the scientific rationale behind the methodological choices.

Introduction: The Significance of Thiazolidinediones and PPARγ Modulation

Thiazolidinediones (TZDs) are a class of heterocyclic compounds that have garnered substantial attention for their therapeutic applications, most notably as insulin sensitizers in the management of type 2 diabetes.[3] The primary mechanism of action for many TZDs involves their function as potent agonists for PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1][4] Upon activation by a ligand such as a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This modulation leads to an improvement in insulin sensitivity, a decrease in plasma glucose levels, and a regulation of lipid homeostasis.[2][3]

The core structure of this compound incorporates the essential pharmacophore of the TZD family, suggesting its potential to interact with the PPARγ ligand-binding domain. The phenoxyacetic acid moiety can further influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will delineate a robust synthetic pathway to this compound and detail the analytical techniques required for its thorough characterization.

Synthetic Strategy: A Multi-step Approach

The synthesis of the target molecule is strategically designed as a multi-step process. This approach allows for the purification of intermediates at each stage, ensuring the final product's high purity. The overall synthetic workflow can be visualized as a three-stage process: first, the preparation of the key aldehyde intermediate; second, the Knoevenagel condensation to form the 5-benzylidene-2,4-thiazolidinedione; and third, the selective reduction of the exocyclic double bond.

References

- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Current Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid: A PPARγ Agonist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for the novel compound 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. As a member of the thiazolidinedione (TZD) class, this molecule is projected to function as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This document will deconstruct the molecular interactions, downstream signaling cascades, and cellular consequences of PPARγ activation by this compound class. We will detail the requisite experimental workflows for validating target engagement, quantifying functional activity, and observing physiological outcomes, thereby providing a comprehensive framework for researchers and drug development professionals.

Introduction: The Thiazolidinedione Class and the Promise of PPARγ Modulation

The thiazolidinedione (TZD) chemical scaffold is a cornerstone in the development of therapies for type 2 diabetes mellitus (T2DM).[1] Marketed drugs such as Pioglitazone and Rosiglitazone have validated the therapeutic potential of this class, which primarily exerts its effects by improving insulin sensitivity in peripheral tissues.[2][3] The central mechanism for this action is the activation of PPARγ, a ligand-activated transcription factor of the nuclear hormone receptor superfamily.[4][5]

PPARγ is predominantly expressed in adipose tissue but also found in other cell types, including macrophages and liver cells.[3][6] Its endogenous ligands are fatty acids and eicosanoids.[4] Upon activation, PPARγ modulates the transcription of a vast network of genes involved in glucose and lipid homeostasis, effectively remodeling metabolic pathways.[2] The compound this compound represents a novel investigational molecule designed to harness this pathway. This guide will use the well-established mechanistic framework of TZDs to outline the anticipated molecular action of this specific acid.

Core Mechanism: Engagement and Activation of PPARγ

The central hypothesis is that this compound acts as a direct agonist of PPARγ. The validation of this hypothesis requires a multi-step experimental approach to confirm direct binding, cellular target engagement, and functional transcriptional activation.

Molecular Target Identification and Validation

Confirming a direct physical interaction between the compound and the PPARγ protein is the foundational step in mechanistic validation.

A. Computational Docking (In Silico)

Initial assessment typically involves molecular modeling to predict the binding of the compound to the ligand-binding domain (LBD) of PPARγ. These simulations provide insights into the potential binding pose and key amino acid interactions, guiding further experimental design.

B. Direct Binding Assays (In Vitro)

To quantify the binding affinity, a competitive binding assay is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[6]

-

Principle: This assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled tracer ligand that binds to the LBD. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.[6]

-

Deliverable: These experiments yield a quantitative measure of binding affinity, typically expressed as an IC50 (half-maximal inhibitory concentration), which can be converted to a Ki (inhibition constant).[6]

C. Cellular Target Engagement (In Cellulo)

Confirming that the compound engages PPARγ within the complex environment of a living cell is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][7][8]

-

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) PPARγ is quantified, typically by Western blot. A stabilizing ligand will result in more soluble protein at higher temperatures.[7]

-

Deliverable: An isothermal dose-response curve from a CETSA experiment demonstrates target engagement at a specific temperature across a range of compound concentrations, providing evidence of cellular permeability and interaction with the target protein in its native state.[3]

Downstream Signaling: Transcriptional Regulation

Upon ligand binding, PPARγ undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][6] This complex then recruits coactivator proteins to initiate transcription.[6][9]

Table 1: Representative Data for a TZD-class PPARγ Agonist

| Parameter | Assay Type | Value | Purpose |

| Binding Affinity (Ki) | TR-FRET Competitive Binding | 30 nM | Quantifies direct binding to PPARγ-LBD. |

| Transcriptional Activation (EC50) | Luciferase Reporter Assay | 100 nM | Measures functional activation of the receptor. |

| Adipocyte Differentiation | Oil Red O Staining | ~85% of cells lipid-positive | Confirms physiological cellular response. |

| Target Gene Upregulation (Fold Change) | qPCR (FABP4 gene) | 15-fold | Demonstrates downstream gene regulation. |

Visualization of the PPARγ Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by a TZD-class agonist.

Caption: Canonical PPARγ signaling pathway activated by a TZD agonist.

Cellular and Physiological Consequences

The transcriptional changes induced by PPARγ activation translate into tangible cellular and physiological effects, most notably the differentiation of preadipocytes into mature adipocytes.

Adipocyte Differentiation

The hallmark cellular response to PPARγ agonism is the induction of adipogenesis. The 3T3-L1 preadipocyte cell line is the gold-standard in vitro model for studying this process.[2][4]

-

Principle: When treated with an adipogenic cocktail (containing insulin, dexamethasone, and IBMX) and a PPARγ agonist, 3T3-L1 cells differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets.[10]

-

Readout: The accumulation of intracellular lipids is visualized and quantified by staining with Oil Red O.[2][11] Successful differentiation is confirmed by observing morphological changes and the expression of adipocyte-specific markers like Fatty Acid Binding Protein 4 (FABP4).[2]

Regulation of Target Gene Expression

To confirm that the observed cellular effects are a direct result of PPARγ-mediated transcription, Quantitative Real-Time PCR (qPCR) is used to measure changes in the mRNA levels of known PPARγ target genes.

-

Principle: Total RNA is extracted from cells treated with the compound, reverse-transcribed into cDNA, and then the abundance of specific gene transcripts is quantified using fluorescent probes or dyes.

-

Key Target Genes: In the context of adipogenesis and metabolism, key PPARγ target genes include FABP4, CD36 (a fatty acid translocase), and ADIPOQ (Adiponectin).[2][12][13] An increase in the expression of these genes provides strong evidence of on-target activity.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol: TR-FRET PPARγ Competitive Binding Assay

This protocol is adapted from commercially available kits and provides a framework for execution.

-

Reagent Preparation:

-

Prepare a 2X serial dilution of the test compound and a reference agonist (e.g., Rosiglitazone) in TR-FRET Dilution Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a 4X solution of fluorescently labeled PPARγ tracer ligand.

-

Prepare a 4X solution of the GST-PPARγ-LBD/Tb-anti-GST antibody complex.

-

-

Assay Procedure (384-well format):

-

Add 10 µL of the 2X test compound/control solution to the appropriate wells.

-

Add 5 µL of the 4X tracer solution to all wells.

-

Add 5 µL of the 4X PPARγ-LBD/antibody complex to all wells. Final volume will be 20 µL.

-

-

Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light.

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible microplate reader with an excitation wavelength of 340 nm.

-

Measure emission at 495 nm (Terbium donor) and 520 nm (FRET signal).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

-

Protocol: PPARγ Luciferase Reporter Gene Assay

This protocol describes a dual-luciferase assay using a GAL4-PPARγ-LBD fusion protein.[9][14]

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach ~80-90% confluency at the time of transfection.

-

Transfection:

-

Co-transfect cells with two plasmids:

-

An expression vector containing a GAL4 DNA-binding domain fused to the human PPARγ-LBD.

-

A reporter vector containing multiple GAL4 Upstream Activation Sequences (UAS) driving the expression of Firefly luciferase.

-

-

A third plasmid expressing Renilla luciferase under a constitutive promoter should be included as a transfection control. Use a suitable transfection reagent (e.g., Lipofectamine).

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for another 18-24 hours.

-

Lysis and Luminescence Reading:

-

Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions on a luminometer.[15]

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot fold activation against the log of the compound concentration to determine the EC50 value.

-

Protocol: 3T3-L1 Adipocyte Differentiation and Oil Red O Staining

This is a standard protocol for inducing and assessing 3T3-L1 differentiation.[10]

-

Cell Culture: Grow 3T3-L1 preadipocytes in DMEM with 10% calf serum until they reach confluency.

-

Induction (Day 0): Two days post-confluency, change the medium to a differentiation cocktail (DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin) containing the test compound or vehicle control.

-

Maturation (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

-

Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replenish this medium every two days. Full differentiation is typically observed by Day 8-10.

-

Oil Red O Staining:

-

Wash the differentiated cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin in PBS for 1 hour.[11]

-

Wash with water and then with 60% isopropanol.

-

Incubate the cells with a freshly prepared Oil Red O staining solution for 20-30 minutes.[4][11]

-

Wash extensively with water and visualize the red-stained lipid droplets via microscopy.

-

-

Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at ~510 nm.[4]

Visualization of the Experimental Workflow

This diagram outlines the logical flow of experiments to characterize a novel PPARγ agonist.

Caption: Experimental workflow for mechanistic characterization.

Conclusion and Future Directions

The evidence-based framework presented in this guide delineates a clear path to characterizing the mechanism of action for this compound. Based on its TZD scaffold, the compound is strongly predicted to function as a direct PPARγ agonist. The outlined experimental cascade—from direct binding and cellular engagement assays to functional reporter and physiological differentiation studies—provides a robust system for validating this hypothesis.

Successful validation would position this compound as a promising candidate for further preclinical development for metabolic diseases. Future studies should focus on selectivity profiling against other PPAR isoforms (α and δ), pharmacokinetic and pharmacodynamic (PK/PD) studies, and efficacy evaluation in animal models of insulin resistance and T2DM.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. annualreviews.org [annualreviews.org]

- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 11. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 12. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. eubopen.org [eubopen.org]

A Technical Guide to the In Vitro Biological Evaluation of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

<

Executive Summary

This guide provides a comprehensive framework for the in vitro biological evaluation of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a compound featuring the thiazolidinedione (TZD) scaffold. The TZD class of compounds is renowned for its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[1][2][3][4][5] Consequently, this compound is a prime candidate for investigation as an anti-diabetic agent. Furthermore, emerging research has implicated TZD derivatives in oncology, highlighting their potential to modulate cell proliferation and apoptosis.[6] This document outlines a logical, tiered approach to characterizing the compound's biological activity, beginning with foundational cytotoxicity assessments and progressing to specific mechanism-of-action studies targeting PPARγ activation and cancer-relevant pathways. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and well-validated preliminary assessment of the compound's therapeutic potential.

Introduction: The Scientific Rationale

The Thiazolidinedione Scaffold: A Privileged Structure

The thiazolidinedione (TZD) ring is a five-membered heterocyclic structure that serves as the core of several approved drugs, most notably the "glitazone" class used to treat type 2 diabetes.[1][5] These agents act as potent agonists for PPARγ, a nuclear receptor primarily expressed in adipose tissue.[5][7] Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[1][4][5] This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs), initiating the transcription of genes involved in insulin sensitization, glucose uptake, and fatty acid metabolism.[1][4] This established mechanism makes any novel TZD derivative, such as the topic compound, an immediate subject of interest for its potential effects on metabolic pathways.

Profile of this compound

The subject molecule integrates the core TZD ring with a phenoxyacetic acid side chain. This specific combination warrants a multi-faceted investigation. The primary hypothesis, based on the TZD core, is that the compound will exhibit PPARγ agonist activity. However, the broader chemical space of TZD derivatives has shown a range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[8][9][10][11] Therefore, a comprehensive in vitro evaluation must extend beyond PPARγ to explore these other potentially significant therapeutic avenues.

Strategy for In Vitro Evaluation

A logical workflow is critical for efficiently characterizing a novel compound. This guide proposes a tiered approach that begins with establishing a safe therapeutic window and then interrogates specific, hypothesis-driven mechanisms.

References

- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and biological evaluation of novel thiazolidinediones as PPARγ/FFAR1 dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nps.org.au [nps.org.au]

- 4. researchgate.net [researchgate.net]

- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization and biological evaluation of some novel 2,4-thiazolidinediones as potential cytotoxic, antimicrobial and antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs), a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, derivatives of 2,4-thiazolidinedione are particularly noteworthy for their role as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3][4] This technical guide provides a comprehensive overview of a specific TZD derivative, 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, with a focus on its physicochemical properties, synthesis, and biological significance for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound comprises a central 2,4-thiazolidinedione ring linked to a phenoxyacetic acid moiety via a methyl bridge. The geometry of the exocyclic double bond is a critical feature, with the (Z)-isomer being a common subject of study.

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties of (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid (CAS: 871085-49-3)

| Property | Predicted Value | Prediction Tool |

| Molecular Formula | C₁₂H₉NO₅S | - |

| Molecular Weight | 279.27 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 1.85 | SwissADME[5] |

| Topological Polar Surface Area (TPSA) | 108.56 Ų | SwissADME[5] |

| Water Solubility (logS) | -2.77 | SwissADME[5] |

| pKa (strongest acidic) | 4.03 | Chemicalize[6] |

| pKa (strongest basic) | -4.84 | Chemicalize[6] |

| Number of Hydrogen Bond Acceptors | 6 | SwissADME[5] |

| Number of Hydrogen Bond Donors | 2 | SwissADME[5] |

| Number of Rotatable Bonds | 4 | SwissADME[5] |

Disclaimer: The physicochemical properties listed above are computationally predicted and should be confirmed by experimental methods for definitive validation.

Synthesis and Characterization

The synthesis of this compound and its analogs typically proceeds via a Knoevenagel condensation reaction. This classical carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, 2,4-thiazolidinedione) with an aldehyde (4-formylphenoxyacetic acid).

Figure 2: Generalized workflow for the synthesis of this compound via Knoevenagel condensation.

General Synthetic Protocol

The following is a generalized, step-by-step methodology for the synthesis of the title compound. The specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

-

Reactant Preparation: Equimolar amounts of 4-formylphenoxyacetic acid and 2,4-thiazolidinedione are dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

Catalyst Addition: A catalytic amount of a base, such as piperidine or sodium acetate, is added to the reaction mixture. The choice of base can influence the reaction rate and yield.

-

Reaction: The mixture is heated under reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the crude product is typically precipitated by pouring the mixture into cold water.

-

Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final product.

Characterization Techniques

The structural elucidation and confirmation of the synthesized compound are achieved through a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the acetic acid and the bridge, and the vinyl proton of the ylidene group. The carbon NMR would confirm the presence of the carbonyl carbons of the thiazolidinedione and carboxylic acid groups, as well as the aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H and C=O stretching of the thiazolidinedione ring, the O-H and C=O stretching of the carboxylic acid, and the C=C stretching of the aromatic ring and the ylidene group would be expected.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

Biological Activity and Mechanism of Action

The primary biological activity of this compound and related TZD derivatives is their function as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4] PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.[7]

Upon binding of a TZD agonist, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated PPARγ-coactivator complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 3: Simplified signaling pathway of PPARγ activation by a TZD ligand.

The activation of PPARγ by TZDs leads to a cascade of downstream effects, including:

-

Improved Insulin Sensitivity: PPARγ activation promotes the expression of genes involved in insulin signaling and glucose uptake in adipose tissue, muscle, and liver, thereby reducing insulin resistance.[7]

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, and its activation by TZDs promotes the differentiation of preadipocytes into mature adipocytes.[7]

-

Anti-inflammatory Effects: TZDs have been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.[3]

These multifaceted actions make TZD derivatives, including this compound, promising candidates for the development of therapeutics for type 2 diabetes and other metabolic disorders.

Conclusion

This compound represents a molecule of significant interest within the broader class of thiazolidinedione derivatives. Its structural features and predicted physicochemical properties suggest its potential as a PPARγ agonist. The well-established synthetic routes and analytical techniques provide a solid foundation for its further investigation and development. As research into PPARγ modulation continues to evolve, a comprehensive understanding of the properties and biological activities of specific TZD analogs like the one detailed in this guide will be crucial for the advancement of novel therapeutics for metabolic diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molinspiration Cheminformatics [molinspiration.com]

- 3. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemaxon.com [chemaxon.com]

- 7. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

A Technical Guide to the Identification of Molecular Targets for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Abstract

The process of elucidating the molecular targets of a small molecule is a cornerstone of modern drug discovery and chemical biology. It transforms a compound with an observed phenotype into a tool for understanding biological pathways and a lead for therapeutic development. This guide provides a comprehensive, technically-grounded framework for the identification and validation of molecular targets for 2-(4-((2,4-dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a member of the thiazolidinedione (TZD) class of compounds. While TZDs are well-established as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this guide emphasizes a multi-pronged strategy to uncover both this primary target and potential novel off-targets, which are critical for understanding the full spectrum of its biological activity, including therapeutic efficacy and potential toxicity.[1][2][3][4] We will detail an integrated workflow that begins with computational prediction to generate hypotheses, followed by rigorous experimental validation using both affinity-based and label-free proteomic approaches.

Introduction: The Compound and the Quest for Its Targets

This compound belongs to the thiazolidinedione (TZD) family, a class of compounds renowned for their insulin-sensitizing effects in the treatment of type 2 diabetes.[5] The canonical mechanism of action for TZDs involves direct binding to and activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[2][4]

However, limiting our understanding to a single target is a significant oversimplification. The clinical profiles of different TZDs, along with a growing body of research, suggest the existence of PPARγ-independent effects.[6] Identifying these alternative targets is paramount for several reasons:

-

Mechanism of Action (MoA): To fully comprehend how the compound elicits its biological effects.

-

Drug Repurposing: Uncovering new targets can open avenues for new therapeutic indications.[7][8]

-

Safety and Toxicology: Identifying off-targets can explain and predict adverse effects.

-

Lead Optimization: Knowledge of the full target profile allows for medicinal chemistry efforts to enhance selectivity and reduce unwanted interactions.

This guide outlines a logical and robust pipeline, moving from broad, predictive in silico methods to specific, confirmatory experimental assays.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive experimental work, computational methods provide a powerful and cost-effective means to screen vast biological target space and prioritize potential candidates.[9][10][11] These approaches leverage the known structure of our compound to predict its binding partners.

Causality of Approach: Why Start with Computation?

Starting with an in silico approach allows us to cast the widest possible net. By comparing the compound's structure against databases of known protein structures, we can generate a ranked list of potential targets based on predicted binding affinity.[12] This is not a definitive identification but a crucial hypothesis-generation step that focuses subsequent experimental work on the most probable candidates, saving considerable time and resources.

Key Computational Methodologies

Two complementary computational strategies are recommended: Reverse Molecular Docking and Pharmacophore-Based Screening.

2.2.1 Reverse Molecular Docking

Reverse (or inverse) docking flips the conventional paradigm: instead of screening a library of compounds against a single target, we screen our single compound against a library of protein binding sites.[9][12][13] The goal is to identify proteins whose binding pockets are structurally and energetically complementary to the compound.

-

Principle: This structure-based method computationally places the ligand (our compound) into the binding sites of thousands of proteins from databases like the Protein Data Bank (PDB).[14] A scoring function then estimates the binding free energy for each pose, and the proteins are ranked based on the most favorable binding scores.[12]

-

Trustworthiness: The reliability of reverse docking is enhanced by using multiple docking algorithms and scoring functions. Consensus scoring, where multiple programs agree on a high-ranking target, increases confidence in the prediction. The primary output is a list of potential protein targets prioritized by their predicted binding affinity.

2.2.2 Pharmacophore-Based Screening

This ligand-based approach identifies the essential three-dimensional arrangement of chemical features (the "pharmacophore") in our compound that are responsible for its biological activity. This pharmacophore model is then used to search databases for proteins that are known to bind ligands with similar features.

-

Principle: Features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers are mapped onto the compound's structure. This model is then used to screen databases of known protein-ligand complexes to find targets that recognize a similar arrangement of features.

-

Trustworthiness: This method is particularly powerful when a known target for a similar compound exists (e.g., PPARγ for TZDs). It can help identify other targets within the same family or targets that share similar binding site characteristics, which might otherwise be missed by docking alone.

Integrated Computational Workflow

The synergy of these methods provides a more robust set of predictions.

Caption: Integrated computational workflow for target hypothesis generation.

Part 2: Experimental Target Identification and Validation

With a prioritized list of candidate targets from our in silico work, we move to the laboratory to identify and validate these interactions within a biological context. We will employ a two-phase strategy: a broad, unbiased screening method to capture a wide range of potential interactors, followed by a targeted assay to confirm direct binding in cells.

Phase 1: Unbiased Screening with Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a classic and powerful affinity-based method for isolating binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[15][16][17]

-

Causality of Approach: This "pull-down" technique provides direct physical evidence of an interaction.[18] By immobilizing the compound of interest, we can selectively "fish" for its binding proteins. Subsequent identification by mass spectrometry provides an unbiased survey of proteins that physically associate with the compound.[19]

-

Self-Validating System: The key to a trustworthy AC-MS experiment is the inclusion of proper controls. A crucial control is to perform a parallel experiment using beads derivatized with a structurally similar but biologically inactive analogue of the compound. Proteins that bind to the active compound but not the inactive control are considered specific interactors, effectively filtering out non-specific background binders.

-

Probe Synthesis:

-

Synthesize an analogue of this compound containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for "click" chemistry). The attachment point for the linker must be at a position determined not to be essential for biological activity (established via Structure-Activity Relationship studies).

-

-

Immobilization:

-

Covalently attach the synthesized probe to a solid support matrix, such as agarose or magnetic beads.

-

Similarly, prepare control beads, either with no compound (mock) or with an immobilized inactive analogue.

-

-

Protein Extraction:

-

Prepare a total protein lysate from a relevant cell line or tissue sample (e.g., adipocytes, hepatocytes) under non-denaturing conditions.

-

Determine the total protein concentration using a standard assay (e.g., BCA assay).

-

-

Affinity Pull-Down:

-

Incubate a defined amount of total protein lysate with the compound-derivatized beads and the control beads in parallel for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with lysis buffer containing a low concentration of non-ionic detergent to remove non-specifically bound proteins. This step is critical for reducing background noise.

-

-

Elution:

-

Elute the specifically bound proteins from the beads. This can be achieved by changing pH, increasing salt concentration, or, most specifically, by competing with a high concentration of the free (non-immobilized) compound.

-

-

Sample Preparation for Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE. Visualize bands with a sensitive stain (e.g., silver or SYPRO Ruby).

-

Excise unique bands present in the experimental lane but absent or significantly reduced in the control lanes.

-

Perform in-gel tryptic digestion of the proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use the resulting fragmentation spectra to identify the proteins by searching against a protein sequence database.

-

| Rank | Protein ID (UniProt) | Protein Name | Mascot Score | Fold Enrichment (Active vs. Inactive) |

| 1 | P37231 | Peroxisome proliferator-activated receptor gamma | 1254 | >50 |

| 2 | P53999 | Aldose reductase | 489 | 15.2 |

| 3 | Q9Y243 | Carbonic anhydrase 2 | 312 | 8.5 |

| 4 | P04035 | Annexin A2 | 255 | 6.1 |

This is a table of hypothetical data for illustrative purposes.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Phase 2: Validation of Target Engagement with Cellular Thermal Shift Assay (CETSA)

While AC-MS identifies physical interactors, it does not confirm that binding occurs within the complex environment of an intact cell. CETSA is a powerful label-free method that verifies direct target engagement in a physiological context.[20][21]

-

Causality of Approach: The principle of CETSA is based on ligand-induced thermal stabilization.[22] When a small molecule binds to its target protein, it generally increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[23] By heating cells or cell lysates to various temperatures, we can measure the amount of target protein that remains soluble. A shift in the melting temperature (Tm) of the protein in the presence of the compound is strong evidence of direct binding.[24]

-

Self-Validating System: The trustworthiness of CETSA is established by generating two types of curves. First, a "melt curve" is generated by heating samples across a range of temperatures to find the Tm. Second, an "isothermal dose-response fingerprint" (ITDRF) is created by treating cells with increasing concentrations of the compound and heating them at a single, fixed temperature (near the Tm).[20] A dose-dependent increase in protein stability confirms a specific binding interaction.

-

Cell Culture and Treatment:

-

Culture the chosen cell line to ~80% confluency.

-

Treat cells with either the compound (e.g., at 10x the desired final concentration) or vehicle (e.g., DMSO) for a defined period (e.g., 1 hour) in their culture medium.

-

-

Heating Step (Melt Curve):

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cell debris.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of the specific target protein remaining in the supernatant using a quantitative detection method, such as Western Blotting or ELISA, with an antibody specific to the putative target identified from AC-MS (e.g., Aldose Reductase).

-

-

Data Analysis (Melt Curve):

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A shift to a higher Tm in the presence of the compound indicates stabilization.

-

-

Follow steps 1-5 above, but instead of a temperature gradient, treat cells with a serial dilution of the compound (e.g., 0.1 nM to 100 µM).

-

Heat all samples at a single, constant temperature, chosen from the melt curve to be in the middle of the steep drop-off for the vehicle-treated sample (e.g., Tm + 2°C).

-

Plot the amount of soluble protein versus the logarithm of the compound concentration to determine the EC50 of stabilization.

| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |

| Vehicle (DMSO) | 54.2 °C | - |

| 10 µM Compound | 58.9 °C | +4.7 °C |

This is a table of hypothetical data for illustrative purposes.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Data Integration and Pathway Analysis

The final and most critical step is to synthesize the information gathered. The in silico predictions, the unbiased physical interactors from AC-MS, and the direct binding confirmation from CETSA must be integrated to build a coherent biological narrative.

For example, if AC-MS identifies Aldose Reductase (AR) as a high-confidence interactor, and CETSA confirms a dose-dependent thermal stabilization of AR in cells treated with our compound, we have strong evidence that AR is a direct target.

The next logical step is to place this interaction into a biological context. Aldose Reductase is the rate-limiting enzyme in the polyol pathway, which has been implicated in diabetic complications. A potential signaling pathway could be hypothesized as follows:

Caption: Hypothetical pathway involving newly identified target Aldose Reductase.

This new hypothesis—that our compound may mitigate diabetic complications by inhibiting Aldose Reductase in addition to its PPARγ-mediated insulin sensitization—can then be tested with further functional assays, such as enzymatic activity assays and cellular models of diabetic stress.

Conclusion

The identification of molecular targets for this compound is a systematic process that requires the strategic integration of computational and experimental methodologies. This guide has outlined a robust workflow designed to ensure scientific integrity and generate reliable, actionable data. By moving from broad computational predictions to unbiased proteomic screening and finally to specific, in-cell validation, researchers can build a comprehensive understanding of the compound's mechanism of action. This multi-faceted approach is essential for advancing drug development, ensuring that the full therapeutic potential and potential liabilities of a compound are understood long before it reaches the clinical stage.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking for Identification of Potential Targets for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Predictions for Multi-Target Drug Design | Springer Nature Experiments [experiments.springernature.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]

- 14. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

A-Z Guide to 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid: Synthesis, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiazolidinedione (TZD) derivative, 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. It details the compound's chemical identity, synthesis, mechanism of action as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, and validated experimental protocols for its study. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the cornerstone of reproducible scientific research. The subject of this guide, a member of the thiazolidinedione class, is characterized by the identifiers and properties summarized below. Thiazolidinediones are a well-established class of compounds, with prominent members like Pioglitazone and Rosiglitazone used in the treatment of type 2 diabetes.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-(4-((2,4-dioxo-1,3-thiazolidin-5-yl)methyl)phenoxy)acetic acid | N/A |

| CAS Number | 179087-93-5 | [3] |

| Molecular Formula | C12H11NO5S | [3] |

| Molecular Weight | 281.28 g/mol | [3] |

| Synonyms | 4-(2,4-Dioxothiazolidin-5-ylmethyl)phenoxyacetic acid | [3] |

Synthesis and Characterization

The synthesis of thiazolidinedione derivatives is a well-documented process in medicinal chemistry.[4][5] A common and effective route to synthesize the title compound involves a Knoevenagel condensation. The general workflow is outlined below.

Synthetic Workflow Diagram

The synthesis typically proceeds in two main stages: first, the creation of an aldehyde intermediate, and second, its condensation with thiazolidine-2,4-dione.

Caption: General synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Part A: Synthesis of Ethyl 2-(4-formylphenoxy)acetate (Intermediate)

-

To a solution of 4-hydroxybenzaldehyde (10 mmol) in acetone (60 mL), add anhydrous potassium carbonate (10 mmol).[6]

-

Add ethyl chloroacetate (20 mmol) to the mixture.[6]

-

Reflux the reaction mixture for 20 hours with constant stirring.[6]

-

After cooling, filter the mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.

Part B: Synthesis of this compound

-

Combine the intermediate, Ethyl 2-(4-formylphenoxy)acetate (10 mmol), and thiazolidine-2,4-dione (10 mmol) in toluene.

-

Add a catalytic amount of piperidine and reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture, and collect the precipitated solid (the ethyl ester of the final product).

-

Hydrolyze the resulting ethyl ester using a standard procedure (e.g., refluxing with aqueous HCl or NaOH followed by acidification) to yield the final carboxylic acid product.

-

Recrystallize the final product from a suitable solvent (e.g., ethanol/water) to obtain a purified solid.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Biological Activity and Mechanism of Action

Thiazolidinediones (TZDs) are a class of synthetic ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][7][8][9]

Mechanism of Action: PPARγ Agonism

-

Ligand Binding : The TZD compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ located in the nucleus.[9]

-

Conformational Change : This binding event induces a conformational change in the PPARγ receptor.

-

Heterodimerization : The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1][9]

-

PPRE Binding : The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1][9]

-

Transcriptional Regulation : This binding event recruits co-activator proteins, leading to the transcription of genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid metabolism.[8][9] The ultimate effect in insulin-sensitive tissues like adipose tissue and skeletal muscle is an increase in glucose uptake and improved insulin sensitivity.[8]

Signaling Pathway Diagram

Caption: PPARγ signaling pathway activated by a TZD ligand.

Experimental Protocols for In Vitro Evaluation

To assess the biological activity of this compound, a series of validated in vitro assays are required.

Protocol: PPARγ Ligand Binding Assay (Fluorometric)

This protocol is adapted from commercially available kits and determines the ability of the test compound to displace a fluorescent probe from the PPARγ Ligand Binding Domain (LBD).[10]

Objective: To determine the IC50 value of the test compound for PPARγ binding.

Materials:

-

384-well black plate

-

Human PPARγ LBD protein

-

PPARγ Assay Buffer

-

Fluorescent PPARγ Assay Probe

-

Known PPARγ Ligand Control (e.g., Rosiglitazone)

-

Test Compound stock solution (in DMSO)

-

Multi-well spectrofluorometer

Procedure:

-

Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Dilute the PPARγ Assay Probe in DMSO. Prepare a serial dilution of the test compound and the Ligand Control in DMSO.

-

Assay Setup: To designated wells of the 384-well plate, add 1 µL of:

-

Test Compound (at various concentrations)

-

Ligand Control (for positive control)

-

DMSO (for solvent control)

-

-

Reaction Mix: Prepare a PPARγ Assay Mix containing PPARγ Assay Buffer and the diluted fluorescent probe.

-

Incubation: Add 24 µL of the PPARγ Assay Mix to each well. Mix gently and incubate at room temperature for 5-10 minutes, protected from light.

-

Protein Addition: Add an appropriate volume of the Human PPARγ LBD protein to all wells except the "No Protein" blank controls.

-

Final Incubation: Incubate at room temperature for 5 minutes.

-

Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the percent displacement for each concentration of the test compound relative to the controls. Plot the percent displacement versus compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol: Adipocyte Glucose Uptake Assay

This protocol measures the compound's effect on glucose uptake in differentiated adipocytes, a key functional outcome of PPARγ activation.[11][12]

Objective: To quantify the effect of the test compound on insulin-stimulated glucose uptake in a mature adipocyte cell model (e.g., 3T3-L1).

Materials:

-

Fully differentiated 3T3-L1 adipocytes (in a 96-well plate)

-

Serum-free DMEM

-

PBS (Phosphate-Buffered Saline)

-

Insulin solution

-

Test Compound

-

2-Deoxy-D-glucose (2-DG), a non-metabolizable glucose analog

-

Cell lysis buffer

-

Glucose Uptake Colorimetric or Luminescent Assay Kit[12]

Procedure:

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes as per standard protocols (typically 8-12 days).[11]

-

Serum Starvation: Wash the differentiated adipocytes twice with warm PBS, then incubate in serum-free DMEM for 2-4 hours.[11]

-

Compound Treatment: Replace the starvation medium with serum-free DMEM containing the test compound at various concentrations (or vehicle control) and incubate for a predetermined time (e.g., 18-24 hours) to allow for genomic effects.

-

Glucose Starvation: Wash cells with PBS and incubate in a glucose-free buffer (e.g., KRPH buffer) for 40-60 minutes.

-

Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 20-30 minutes at 37°C.[11]

-

Glucose Uptake: Add 2-DG to all wells and incubate for 20 minutes to allow for uptake.

-

Termination & Lysis: Terminate the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells using the provided extraction/lysis buffer.

-

Quantification: Process the cell lysates according to the chosen assay kit's instructions to quantify the amount of 2-DG taken up by the cells. This typically involves an enzymatic reaction that generates a colorimetric or luminescent signal proportional to the amount of intracellular 2-DG-6-Phosphate.

-

Data Analysis: Normalize the glucose uptake data to a protein assay or cell count. Compare the glucose uptake in compound-treated cells versus vehicle-treated cells to determine the compound's efficacy in enhancing insulin-stimulated glucose uptake.

Conclusion

This compound is a classic example of the thiazolidinedione pharmacophore, which is central to the development of insulin-sensitizing drugs.[5][13] Its mechanism of action via PPARγ agonism directly links it to the regulation of critical metabolic genes. The synthetic routes are well-established, and its biological activity can be robustly characterized using the standardized in vitro protocols detailed in this guide. This compound serves as a valuable tool for researchers investigating metabolic diseases and as a scaffold for the design and development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ijlpr.com [ijlpr.com]

- 3. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [biochemsafebuy.com]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. benchchem.com [benchchem.com]

- 12. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the compound 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. As a molecule featuring both a carboxylic acid moiety and a thiazolidinedione (TZD) core, its physicochemical properties are critical determinants of its behavior in both biological and formulation contexts. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols. We will explore kinetic and thermodynamic solubility assays, and a systematic approach to stability testing through forced degradation studies coupled with the development of a stability-indicating HPLC method. The causality behind experimental choices is emphasized to ensure that the described protocols are self-validating and scientifically robust.

Introduction: The Critical Role of Physicochemical Profiling

The compound this compound belongs to the broader class of thiazolidinediones (TZDs), a scaffold of significant interest in medicinal chemistry.[1] The journey of any potential therapeutic agent from discovery to clinical application is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount.

-

Solubility directly influences bioavailability, dissolution rate, and the feasibility of formulation development. Poor aqueous solubility can be a major obstacle, leading to erratic absorption and suboptimal therapeutic efficacy.[2]

-

Stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could impact safety and potency. Regulatory bodies such as the FDA and the International Conference on Harmonisation (ICH) mandate rigorous stability testing.[3][4]

This guide will provide the necessary protocols to de-risk and characterize this compound, or similar molecules, in a drug development setting.

Theoretical Considerations: A Molecule of Two Halves

The solubility and stability profile of the target compound is governed by the interplay of its key functional groups: the phenoxyacetic acid and the 2,4-dioxothiazolidinone ring.

The Influence of the Carboxylic Acid

The carboxylic acid group imparts pH-dependent aqueous solubility. At pH values above its pKa, the carboxyl group will be deprotonated to the more polar and water-soluble carboxylate anion. Conversely, at pH values below its pKa, it will exist predominantly in its neutral, less soluble form. The solubility of carboxylic acids in water generally decreases as the size of the nonpolar hydrocarbon portion of the molecule increases.[5][6][7] In organic solvents, carboxylic acids are typically more soluble, particularly in polar solvents like ethanol and DMSO.[5][6]

The Thiazolidinedione (TZD) Core

The TZD ring itself is a relatively stable heterocyclic system. The core TZD scaffold is generally described as a white crystalline solid that is stable when stored below 30°C.[1] It is considered sparingly soluble in common solvents like water, methanol, and ethanol.[1] The stability of the TZD ring is a key consideration, as ring-opening hydrolysis would represent a significant degradation pathway. Computational studies on some TZD derivatives suggest the ring is not readily hydrolyzed, which provides a working hypothesis for its stability.[8]

Experimental Protocols for Solubility Determination

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a rapid precipitation from a high-concentration stock (usually in DMSO). It is a high-throughput screening assay that reflects the solubility under conditions often encountered in in vitro biological assays.[9]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is a more time-consuming but critical measurement for pre-formulation and biopharmaceutical assessment.[10][11]

Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

This protocol is designed for rapid screening and is amenable to a 96-well plate format.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of a new 96-well plate containing the desired aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4). This ensures the final DMSO concentration is low (e.g., 1%) to minimize co-solvent effects.

-

Incubation: Shake the plate for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[12]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity above the background.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for the turbidimetric kinetic solubility assay.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is critical to ensure equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, Fasted State Simulated Intestinal Fluid (FaSSIF), ethanol, acetonitrile) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24-48 hours.[10][13]

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.

-

Data Analysis: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[14] Developing such a method requires a forced degradation study.

Protocol: Forced Degradation (Stress Testing)

The objective is to intentionally degrade the compound to an extent of 5-20%.[3][15] This level of degradation is sufficient to produce and detect primary degradants without destroying the molecule completely.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).[15]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C.

-

Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Incubate the solution at 60°C. A sample of the solid powder should also be stressed in a dry oven at the same temperature.

-

Photolytic Degradation: Expose the solution (in a photostable container) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16]

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.

Protocol: Stability-Indicating HPLC Method Development

The goal is to develop a chromatographic method that resolves the parent compound from all process impurities and degradation products generated during the forced degradation study.[17][18]

Methodology:

-

Initial Method Screening:

-

Column: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution with Mobile Phase A as an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and Mobile Phase B as an organic solvent (e.g., acetonitrile or methanol).[19]

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This is critical for assessing peak purity.

-

-

Method Optimization:

-

Inject the mixture of the unstressed and all stressed samples.

-

Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate separation (resolution > 1.5) between the parent peak and all degradant peaks.

-

The PDA detector will be used to assess peak purity of the parent compound in the presence of its degradants. The UV spectra across the peak should be identical if the peak is pure.

-

-

Method Validation: Once the method is optimized, it must be validated according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Diagram: Stability Study Workflow

Caption: Workflow for forced degradation and stability-indicating HPLC method development.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method | Significance |

| Molecular Weight | 295.29 g/mol | Calculation | Base property |

| pKa (Acidic) | ~3-5 | In Silico Prediction | Governs pH-dependent solubility |

| cLogP | ~2.5-3.5 | In Silico Prediction | Indicator of lipophilicity and potential solubility |

Note: In silico predictions provide initial estimates and should be confirmed experimentally.

Table 2: Summary of Solubility Data

| Solvent/Buffer | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | Thermodynamic | 25 | ||

| PBS (pH 7.4) | Thermodynamic | 25 | ||

| 0.1 N HCl (pH ~1) | Thermodynamic | 25 | ||

| Ethanol | Thermodynamic | 25 | ||

| Acetonitrile | Thermodynamic | 25 | ||

| PBS (pH 7.4) | Kinetic | 25 |

Table 3: Summary of Forced Degradation Study

| Stress Condition | Duration (h) | % Assay of Parent | % Degradation | No. of Degradants |

| Control (Unstressed) | 24 | 100.0 | 0.0 | 0 |

| 0.1 N HCl, 60°C | 24 | |||

| 0.1 N NaOH, 60°C | 24 | |||

| 3% H₂O₂, RT | 24 | |||

| Heat (60°C, Solution) | 24 | |||

| Photolytic (ICH Q1B) | - |

Conclusion

The protocols and theoretical framework presented in this guide provide a robust system for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions during the drug development process. Understanding these core physicochemical properties is not merely a regulatory requirement but a fundamental scientific necessity for advancing promising molecules towards clinical reality.

References

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. pharmtech.com [pharmtech.com]

- 4. ijtrd.com [ijtrd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. pharmafocusasia.com [pharmafocusasia.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. rjptonline.org [rjptonline.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijpsr.com [ijpsr.com]

- 19. ijtsrd.com [ijtsrd.com]

Methodological & Application

Protocol for dissolving 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid for in vitro assays

Protocol for Dissolving 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid for In Vitro Assays

Introduction

This compound is a member of the thiazolidinedione (TZD) class of compounds. Thiazolidinediones are a subject of significant interest in drug discovery, known for their diverse biological activities.[1] A critical prerequisite for obtaining reliable and reproducible data in any in vitro assay is the proper dissolution of the test compound. Due to their hydrophobic nature, many TZD derivatives, including the subject of this guide, exhibit poor aqueous solubility, posing a significant challenge for researchers.[2]

This document provides a comprehensive guide to dissolving this compound for use in a variety of in vitro applications. We will delve into the rationale behind solvent selection, provide detailed, step-by-step protocols for preparing stock and working solutions, and offer troubleshooting strategies to address common challenges such as compound precipitation.

Physicochemical Properties and Solubility Challenges

The molecular structure of this compound, characterized by the TZD core, contributes to its limited solubility in aqueous media. Like many TZD-based compounds, it is sparingly soluble in water and common organic solvents such as methanol and ethanol.[3] The primary challenge encountered when preparing this compound for biological assays is "solvent-shifting" precipitation. This occurs when a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution, leading to inaccurate and unreliable experimental results.[2]

Recommended Solvents and Stock Solution Preparation

The recommended solvent for preparing a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[4]

Table 1: Recommended Solvents for Stock Solution

| Solvent | Grade | Recommendation |

| Dimethyl Sulfoxide (DMSO) | Anhydrous/Molecular Biology Grade | Primary choice. Prepare a high-concentration stock (e.g., 10-50 mM). Store in small, tightly sealed aliquots at -20°C or -80°C to minimize water absorption and freeze-thaw cycles.[5] |